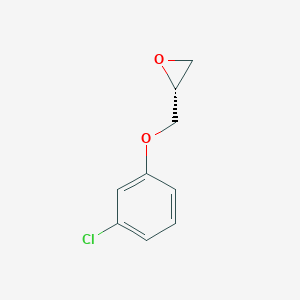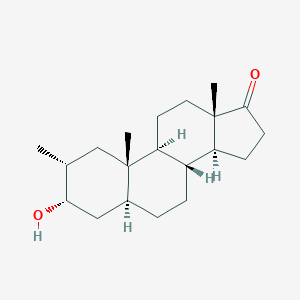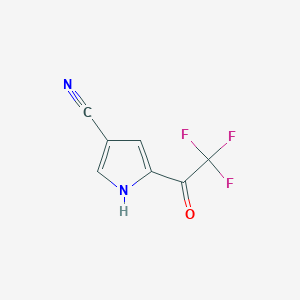
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile, also known as TFP, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. TFP is a versatile building block in the synthesis of various organic compounds. It has been widely used in the development of pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is not fully understood, but it is believed to act as an inhibitor of enzymes and proteins. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression regulation. HDAC inhibitors have been shown to have anticancer properties, and 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is being investigated as a potential anticancer agent.
生化学的および生理学的効果
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have antiviral properties and has been investigated as a potential treatment for viral infections.
実験室実験の利点と制限
One of the main advantages of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is its versatility as a building block in the synthesis of various organic compounds. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has a high yield and is relatively easy to synthesize, making it an attractive option for researchers. However, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is highly toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.
将来の方向性
There are many potential future directions for 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile research. One area of interest is the development of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile-based anticancer drugs. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of interest is the development of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile-based antiviral drugs. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been shown to have antiviral properties, and further research is needed to determine its potential as a treatment for viral infections. Additionally, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile could be investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Finally, 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile could be used in the development of new materials with unique properties.
合成法
The synthesis of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile involves the reaction of 5-trifluoroacetyl-1H-pyrrole-3-carboxylic acid with thionyl chloride, followed by the addition of sodium cyanide. The resulting product is then purified by recrystallization to obtain 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile. The yield of 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile is typically high, and the synthesis process is relatively simple, making it an attractive option for researchers.
科学的研究の応用
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been extensively used in the development of new drugs and agrochemicals due to its unique chemical properties. It is a versatile building block in the synthesis of various organic compounds, including heterocycles, chiral compounds, and natural products. 5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile has been used in the development of anticancer drugs, antiviral drugs, and anti-inflammatory drugs. It has also been used in the development of agrochemicals such as insecticides and herbicides.
特性
CAS番号 |
135250-38-3 |
|---|---|
製品名 |
5-(Trifluoroacetyl)-1H-pyrrole-3-carbonitrile |
分子式 |
C7H3F3N2O |
分子量 |
188.11 g/mol |
IUPAC名 |
5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6(13)5-1-4(2-11)3-12-5/h1,3,12H |
InChIキー |
INVDBYXKIMVEPZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C1C#N)C(=O)C(F)(F)F |
正規SMILES |
C1=C(NC=C1C#N)C(=O)C(F)(F)F |
同義語 |
1H-Pyrrole-3-carbonitrile, 5-(trifluoroacetyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



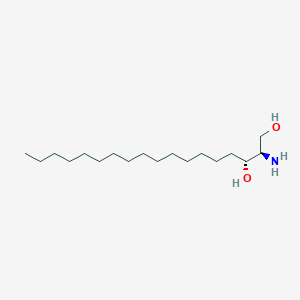
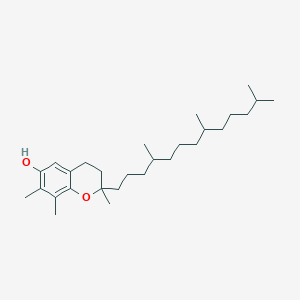
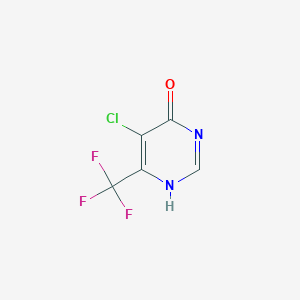
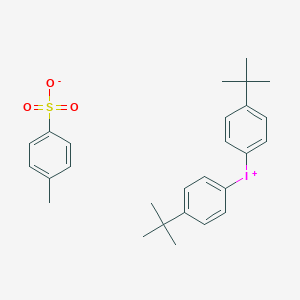
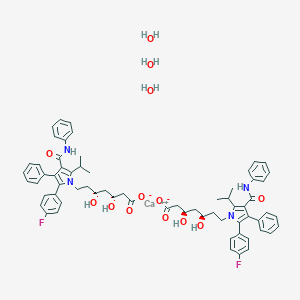
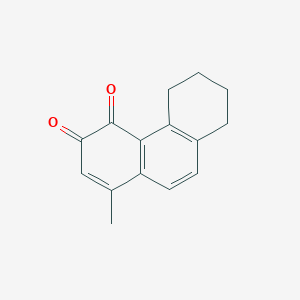
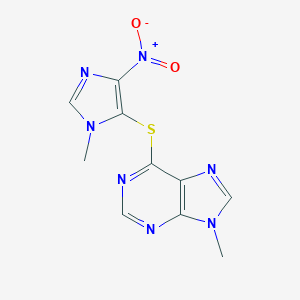
![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
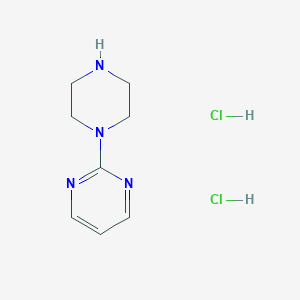
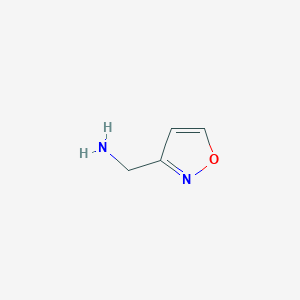
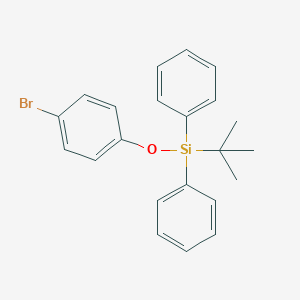
![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
